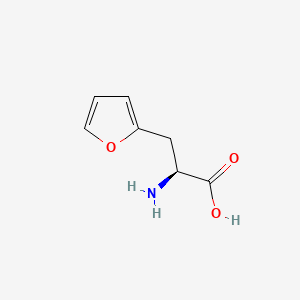

(S)-2-Amino-3-(furan-2-yl)propanoic acid

Übersicht

Beschreibung

“(S)-2-Amino-3-(furan-2-yl)propanoic acid” is a compound that contains an amino group and a furan ring . It is also known as 3-(2-Furyl)propionic acid . The compound has a molecular formula of C7H8O3 .

Synthesis Analysis

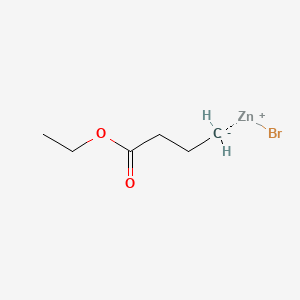

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . This process involves the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(furan-2-yl)propanoic acid” includes a furan ring, an amino group, and a carboxylic acid group . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-2-Amino-3-(furan-2-yl)propanoic acid” include hydroarylation of the carbon–carbon double bond, formation of ether or ester bonds, and decarboxylation . The hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .Wissenschaftliche Forschungsanwendungen

Application in Peptide Cyclization

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

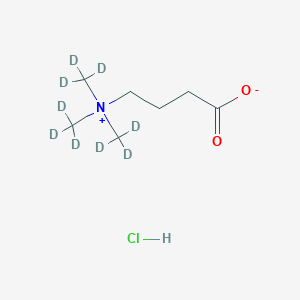

L-2-Furylalanine is used in peptide cyclization, a process that involves the formation of a cyclic peptide. This application was discovered through a method known as Flexible in vitro translation (FIT) .

Methods of Application

A set of template peptides, each containing furylalanine as a furan-modified amino acid and a nucleophilic residue (Cys, His, Lys, Arg, Ser, or Tyr), was produced through FIT. The translation mixtures were treated with N-bromosuccinimide (NBS) to achieve selective furan oxidation .

Results or Outcomes

The analysis demonstrated Lys and Ser as promising residues for cyclisation. In the case of the peptide containing lysine next to a furylalanine residue, a one-pot oxidation and reduction reaction leads to the generation of a cyclic peptide featuring a pyrrole moiety as cyclisation motif .

Application in Rhizonin Biosynthesis

Specific Scientific Field

Microbiology and Biotechnology

Summary of the Application

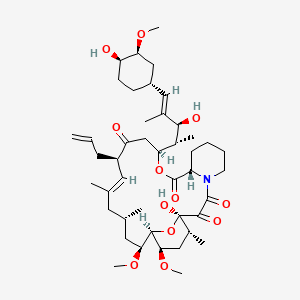

L-2-Furylalanine is involved in the biosynthesis of rhizonin, a hepatotoxic cyclopeptide produced by bacterial endosymbionts (Mycetohabitans endofungorum) of the fungus Rhizopus microsporus .

Methods of Application

The biosynthesis and incorporation of L-2-Furylalanine by non-ribosomal peptide synthetases (NRPS) was studied through genome sequencing and gene inactivation .

Results or Outcomes

A suite of isotope labeling experiments identified tyrosine and l-DOPA as L-2-Furylalanine precursors and provided the first mechanistic insights. Bioinformatics, mutational analysis and heterologous reconstitution identified dioxygenase RhzB as necessary and sufficient for L-2-Furylalanine formation .

Application in Photo-Click Chemistry

Specific Scientific Field

Summary of the Application

L-2-Furylalanine is used in photo-click chemistry, a method for site-specific labeling of peptides and proteins .

Methods of Application

L-2-Furylalanine can be incorporated into peptides either via Solid Phase Peptide Synthesis (SPPS) or by using enzymatic approaches. UV-irradiation in the presence of oxygen and a photosensitizer converts furyl-alanine to an intermediate that selectively reacts with certain nucleophiles, such as hydrazine derivatives of dyes or fluorescent labels .

Results or Outcomes

This reaction can be used for the site-specific labeling of peptides and proteins and can be carried out in aqueous solution .

Application in DNA Cross-Linking

Specific Scientific Field

Summary of the Application

L-2-Furylalanine is used in DNA cross-linking, a technique used for studying the structure and function of DNA .

Methods of Application

Furan-modified oligonucleotides are used for fast, high-yielding, and site-selective DNA inter-strand cross-linking with non-modified complements .

Results or Outcomes

The furan-oxidation-conjugation strategy has been used for site-selective DNA cross-linking, providing a versatile tool for studying DNA structure and function .

Application in Site-Specific Labeling of Peptides and Proteins

Summary of the Application

L-2-Furylalanine is used in site-specific labeling of peptides and proteins, a pivotal technique for the elucidation of peptide and protein function .

Results or Outcomes

Application in Site-Selective DNA Cross-Linking

Summary of the Application

L-2-Furylalanine is used in site-selective DNA cross-linking, a technique used for studying DNA structure and function .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925938 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(furan-2-yl)propanoic acid | |

CAS RN |

127682-08-0 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)